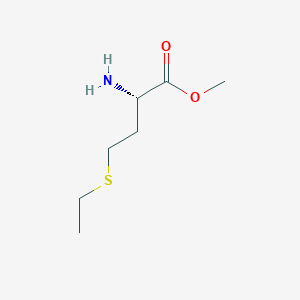
Methyl S-ethyl-L-homocysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Conversion to thiols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Methyl S-ethyl-L-homocysteinate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Wirkmechanismus
Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl S-ethyl-L-homocysteinate include:
S-allyl-L-cysteine: Found in garlic, exhibits antioxidant and neuroprotective effects.
S-ethyl-L-cysteine: A derivative of S-allyl-L-cysteine with similar biological activities.
S-propyl-L-cysteine: Another derivative with neuroprotective properties.
Uniqueness
This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
BUOIIQFTBLIAGY-LURJTMIESA-N |
Isomerische SMILES |
CCSCC[C@@H](C(=O)OC)N |
Kanonische SMILES |
CCSCCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















